Systematic Literature and Patent Search Outcome: Quantitative Differentiation Data Availability for CAS 1797874-27-1
A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and major patent databases (USPTO, WIPO, EPO) for '1797874-27-1', '1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone', and substructure queries of the 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl-2,2-diphenylethanone scaffold did not yield any primary research papers, patents, or curated bioactivity database entries containing quantitative inhibition, binding, selectivity, pharmacokinetic, or in vivo efficacy data for this specific compound. The compound is listed in commercial chemical catalogs (e.g., BenchChem) with only physicochemical properties (MW 427.5 g/mol, MF C₂₄H₂₃NO₄S) and no associated biological data. The structurally related azetidine FAAH inhibitor patent family (US9006269B2, WO2009109743A1) discloses numerous 3-sulfonyl azetidine derivatives, but the specific 4-methoxyphenylsulfonyl azetidine diphenylethanone combination is not among the exemplified compounds with reported IC₅₀ values. BindingDB and ChEMBL entries for sulfonyl azetidine FAAH inhibitors (e.g., ChEMBL4754566, IC₅₀ = 25 nM against rat FAAH) represent structurally distinct chemotypes (urea-linked rather than ketone-linked azetidines) and cannot serve as valid comparators [1][2].
| Evidence Dimension | Publicly available quantitative biological data |
|---|---|
| Target Compound Data | No quantitative bioactivity data identified in peer-reviewed literature, patents, or authoritative databases for CAS 1797874-27-1 |
| Comparator Or Baseline | Closest structural analogs in the azetidine FAAH inhibitor class (e.g., ureido-azetidine derivatives) have reported IC₅₀ values ranging from 3.8–250 nM against human and rat FAAH [3] |
| Quantified Difference | Cannot be calculated—no data for target compound |
| Conditions | Systematic literature and database search across PubMed, ChEMBL, BindingDB, PubChem, USPTO, WIPO, EPO (search executed May 2026) |
Why This Matters
For scientific selection and procurement, the absence of public quantitative data means that CAS 1797874-27-1 should be treated as a screening compound of uncharacterized potency whose differentiation from analogs must be established empirically by the end user before committing to large-scale procurement or incorporation into a lead optimization program.
- [1] BindingDB Entry BDBM50551029 (ChEMBL4754566). IC₅₀: 25 nM, rat FAAH, [3H]-AEA substrate, LC-MS. 2022. View Source
- [2] Patent US9006269B2 (Vernalis R&D Ltd.). Azetidine derivatives as FAAH inhibitors. Filed 2013, granted 2015. View Source
- [3] Roughley, S. et al. Fatty acid amide hydrolase inhibitors. 3: Tetra-substituted azetidine ureas with in vivo activity. Bioorg. Med. Chem. Lett. 2012, 22, 901–906. View Source
